molecular formula C27H31ClN2O4S2 B1680069 RS-5773 CAS No. 129173-57-5

RS-5773

Cat. No.: B1680069
CAS No.: 129173-57-5
M. Wt: 547.1 g/mol
InChI Key: UUYRJDKLOCCAMI-QGLFPKSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RS-5773 is a complex organic compound with a unique structure that includes a benzothiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RS-5773 typically involves multiple steps. The process begins with the preparation of the benzothiazepine core, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include acetic anhydride, dimethylamine, and thienylmethyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as crystallization and chromatography are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

RS-5773 undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Common in modifying the functional groups attached to the benzothiazepine core.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, RS-5773 is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In industry, the compound’s properties are leveraged for the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of RS-5773 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: Another benzothiazepine derivative used as a calcium channel blocker.

    Verapamil: A phenylalkylamine that also acts as a calcium channel blocker.

    Nifedipine: A dihydropyridine calcium channel blocker.

Uniqueness

RS-5773 is unique due to its specific functional groups and stereochemistry, which confer distinct pharmacological properties compared to other calcium channel blockers

Properties

CAS No.

129173-57-5

Molecular Formula

C27H31ClN2O4S2

Molecular Weight

547.1 g/mol

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-8-(thiophen-2-ylmethyl)-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride

InChI

InChI=1S/C27H30N2O4S2.ClH/c1-18(30)33-25-26(20-8-10-21(32-4)11-9-20)35-24-17-19(16-22-6-5-15-34-22)7-12-23(24)29(27(25)31)14-13-28(2)3;/h5-12,15,17,25-26H,13-14,16H2,1-4H3;1H/t25-,26+;/m1./s1

InChI Key

UUYRJDKLOCCAMI-QGLFPKSOSA-N

SMILES

CC(=O)OC1C(SC2=C(C=CC(=C2)CC3=CC=CS3)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC.Cl

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC(=C2)CC3=CC=CS3)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC.Cl

Canonical SMILES

CC(=O)OC1C(SC2=C(C=CC(=C2)CC3=CC=CS3)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC.Cl

Appearance

Solid powder

Key on ui other cas no.

129173-57-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-acetoxy-8-benzyl-2,3-dihydro-5-(2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one HCl
RS 5773
RS-5773

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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